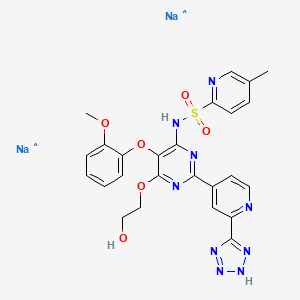

CID 69949666

Description

CID 69949666 is a PubChem Compound Identifier (CID) that uniquely references a specific chemical entity within the PubChem database. CIDs are critical for standardizing chemical identifiers in interdisciplinary research, enabling cross-referencing across databases and literature. For example, CID-linked data often encompass spectral information (e.g., GC-MS, LC-ESI-MS) and pharmacological parameters (e.g., IC₅₀, logP), as seen in studies analyzing similar compounds .

Properties

Molecular Formula |

C25H23N9Na2O6S |

|---|---|

Molecular Weight |

623.6 g/mol |

InChI |

InChI=1S/C25H23N9O6S.2Na/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23;;/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34);; |

InChI Key |

OWNLBXJUYMBZFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC.[Na].[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound “CID 69949666” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound “CID 69949666” has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Comparisons

For instance:

- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a core scaffold but differ in substituents (e.g., methyl groups), impacting bioactivity and solubility .

- CAS 73978-41-3 (CID 2725059) has a molecular formula of C₇H₉ClN₆O, with properties such as high GI absorption and low BBB permeability, which may serve as a template for comparing pharmacological profiles .

Table 1: Hypothetical Physicochemical Comparison

Pharmacological and Functional Differences

- Analytical Methods: Studies on ginsenosides (e.g., LC-ESI-MS with in-source CID) highlight how structural isomers (e.g., pseudoginsenoside F11 vs. ginsenoside Rf) exhibit distinct fragmentation patterns, enabling differentiation even with identical molecular weights . This approach could apply to this compound if structural analogs exist.

- Reactivity and Safety: Compounds like CID 2725059 are annotated with safety parameters (e.g., P-gp substrate status, skin permeability), which are critical for drug development . Similar data gaps for this compound would necessitate targeted assays.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 69949666 in an academic context?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Specific biological targets or systems affected by this compound.

- Intervention: Molecular interactions or biochemical pathways influenced by the compound.

- Comparison: Existing analogs or control compounds.

- Outcome: Quantitative metrics (e.g., binding affinity, metabolic stability).

Q. What are the key considerations for designing reproducible experiments involving this compound?

- Methodological Answer :

- Controls : Include positive/negative controls and blank samples to isolate compound-specific effects.

- Replication : Perform triplicate trials for statistical robustness.

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details, including purity validation and characterization data for novel derivatives .

- Example table for experimental parameters:

| Parameter | Description | Reference Standard |

|---|---|---|

| Purity | HPLC/LC-MS validation (>95%) | |

| Solubility | Solvent system and concentration range |

Q. How should I conduct a systematic literature review on this compound?

- Methodological Answer :

- Primary Sources : Prioritize peer-reviewed articles using databases like PubMed or Google Scholar, filtering for studies with robust methodology (e.g., controlled experiments, validated assays).

- Secondary Sources : Use review articles to identify trends but verify claims against primary data.

- Synthesis : Organize findings into themes (e.g., mechanistic insights, structural analogs) and document contradictions or unresolved questions for further investigation .

Advanced Research Questions

Q. How can I resolve contradictory data on the biological activity of this compound across studies?

- Methodological Answer :

- Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., assay conditions, compound purity) using dialectical evaluation ( ).

- Triangulation : Cross-validate results with orthogonal methods (e.g., in vitro binding assays vs. computational docking simulations).

- Meta-Analysis : Statistically aggregate data from multiple studies, adjusting for variables like dosage or model systems .

Q. What strategies optimize the analytical methodology for characterizing this compound derivatives?

- Methodological Answer :

- Orthogonal Techniques : Combine NMR, HRMS, and X-ray crystallography to confirm structural identity.

- Dynamic Range Calibration : Validate detection limits for trace impurities using spiked samples.

- Automation : Implement robotic liquid handling for high-throughput screening to reduce human error .

Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?

- Methodological Answer :

- Computational Integration : Use molecular dynamics simulations to predict binding kinetics, followed by experimental validation via surface plasmon resonance (SPR).

- Systems Biology : Map compound interactions onto pathway databases (e.g., KEGG) to identify off-target effects.

- Ethnographic Data : Analyze clinical or ethnographic reports for real-world efficacy patterns, ensuring alignment with lab findings .

General Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.